(S)-1-Methyl-5-propylpiperazin-2-one

Chiral resolution Enantiomeric differentiation Stereospecific synthesis

(S)-1-Methyl-5-propylpiperazin-2-one (CAS 1000577-27-4) is a chiral, non-racemic piperazin-2-one derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol. The compound features a six-membered lactam ring with an (S)-configured stereogenic center at the C5 position bearing an n-propyl substituent, and an N1-methyl group.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B14034788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methyl-5-propylpiperazin-2-one
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCCC1CN(C(=O)CN1)C
InChIInChI=1S/C8H16N2O/c1-3-4-7-6-10(2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1
InChIKeyCHRFCSYILRHCRZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Methyl-5-propylpiperazin-2-one: Chiral Piperazinone Building Block for Asymmetric Synthesis and Medicinal Chemistry


(S)-1-Methyl-5-propylpiperazin-2-one (CAS 1000577-27-4) is a chiral, non-racemic piperazin-2-one derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . The compound features a six-membered lactam ring with an (S)-configured stereogenic center at the C5 position bearing an n-propyl substituent, and an N1-methyl group . It belongs to the piperazin-2-one class, a privileged scaffold in medicinal chemistry that appears in multiple FDA-approved drugs including evogliptin (DPP-4 inhibitor) and as a key intermediate in aprepitant synthesis [1]. The compound is commercially available as a research intermediate, typically supplied as the free base or dihydrochloride salt, with a computed XLogP of 0.4 and a topological polar surface area (TPSA) of 32.3 Ų .

Why Generic Substitution of (S)-1-Methyl-5-propylpiperazin-2-one with Close Analogs Fails: Stereochemical and Physicochemical Non-Interchangeability


Casual substitution of (S)-1-Methyl-5-propylpiperazin-2-one with its (R)-enantiomer, N-ethyl homolog, or branched-alkyl analog introduces quantifiable changes in molecular recognition, physicochemical properties, and synthetic utility that cannot be assumed equivalent without empirical validation. The (S)-enantiomer presents a distinct three-dimensional pharmacophore; in chiral piperazin-2-one series, enantiomeric configuration is known to govern receptor binding and biological response, as demonstrated by the opposite absolute configurations required for distinct intermediates in aprepitant synthesis [1]. Increasing the N1-alkyl from methyl to ethyl adds 14.02 g/mol (MW 156.23 → 170.25) and introduces an additional rotatable bond, altering lipophilicity and conformational ensemble . Branching the C5 substituent from n-propyl to isopropyl (identical molecular formula, identical MW) changes molecular shape, steric bulk, and conformational flexibility without altering hydrogen bond capacity, which can redirect target engagement—as evidenced by the isopropyl analog's reported MC4R agonist activity (EC₅₀ 120 nM) . These non-interchangeable properties demand compound-specific qualification for any research or synthetic application.

(S)-1-Methyl-5-propylpiperazin-2-one: Quantitative Differentiation Evidence Against Key Comparators


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer—Absolute Configuration Determines Biological Recognition

(S)-1-Methyl-5-propylpiperazin-2-one possesses an (S)-configured stereogenic center at C5, producing a spatially distinct three-dimensional arrangement compared to its (R)-enantiomer. Both enantiomers share identical molecular formula (C₈H₁₆N₂O), molecular weight (156.23 g/mol), XLogP (0.4), TPSA (32.3 Ų), and hydrogen bond donor/acceptor counts (1 HBD, 2 HBA) . However, in chiral piperazin-2-one chemistry, enantiomeric configuration is a critical determinant of biological target engagement: the synthesis of aprepitant (EMEND®) requires access to either optically enriched (S)- or (R)-configured piperazin-2-one intermediates depending on the desired absolute configuration of the final drug substance [1]. The (R)-enantiomer of the target compound is cataloged separately by suppliers (ChemicalBook, BenchChem) as (R)-1-Methyl-5-propylpiperazin-2-one .

Chiral resolution Enantiomeric differentiation Stereospecific synthesis Piperazin-2-one

Molecular Weight Advantage: Lower MW (156.23) vs. N-Ethyl Homolog (170.25) Improves Fragment-Like Character for Lead Optimization

(S)-1-Methyl-5-propylpiperazin-2-one (MW 156.23) is 14.02 g/mol lighter than its closest N-alkyl homolog, 1-ethyl-5-propylpiperazin-2-one (CAS 1000577-23-0, MW 170.25) . This difference arises from the N1-methyl (target) vs. N1-ethyl (comparator) substitution. The lower molecular weight places the target compound closer to the fragment-like chemical space (MW < 250–300 is a recognized threshold for fragment-based screening libraries), while the ethyl homolog moves further toward lead-like territory [1]. Both compounds share identical C5 n-propyl substitution, but the N-ethyl analog possesses three rotatable bonds vs. two for the N-methyl target, increasing conformational flexibility. The computed XLogP for the target is 0.4 ; the N-ethyl analog is expected to have higher lipophilicity due to the additional methylene group (class-level inference based on the measured LogP increase from 1-methylpiperazin-2-one [LogP −0.685] to its N-alkylated derivatives).

Molecular weight Fragment-based drug discovery Lead-likeness N-alkyl substitution

Linear n-Propyl vs. Branched Isopropyl at C5: Conformational Flexibility and Shape Differentiation at Identical Molecular Weight

(S)-1-Methyl-5-propylpiperazin-2-one bears a linear n-propyl chain at C5, whereas (S)-5-isopropyl-1-methylpiperazin-2-one (CAS 1000577-19-4) carries a branched isopropyl group at the same position . Despite identical molecular formula (C₈H₁₆N₂O) and molecular weight (156.23 g/mol), the two compounds differ in molecular shape, steric profile, and conformational freedom. The linear n-propyl group can adopt anti and gauche conformations along the C5–CH₂–CH₂–CH₃ axis, while the isopropyl group presents a more compact, branched geometry with restricted rotation. This shape difference is consequential: the isopropyl analog has been reported as an MC4R agonist with an EC₅₀ of 120 nM in HEK293 cells expressing human MC4R . No comparable target-specific biological activity data have been published for the n-propyl target compound, underscoring that alkyl chain topology at C5 redirects biological target engagement.

Alkyl chain topology Conformational analysis Shape diversity Structure-activity relationship

C5 Alkyl Substitution Effect: Enhanced Lipophilicity and Reduced Polarity vs. Unsubstituted Parent 1-Methylpiperazin-2-one

The introduction of an n-propyl substituent at C5 in (S)-1-Methyl-5-propylpiperazin-2-one transforms the physicochemical profile relative to the unsubstituted parent 1-methylpiperazin-2-one (CAS 59702-07-7). The parent compound has a molecular weight of 114.15 g/mol (C₅H₁₀N₂O) and a measured LogP of −0.685 [1], indicating a hydrophilic character. The C5-n-propyl target compound has MW 156.23 g/mol (C₈H₁₆N₂O) and a computed XLogP of 0.4 , representing a LogP increase of approximately +1.1 units—consistent with the addition of three methylene units to the scaffold. Polar surface area remains essentially unchanged (parent PSA 32.34 Ų vs. target TPSA 32.3 Ų), while the hydrogen bond donor count is preserved at 1 and acceptor count at 2 in both compounds. The molecular weight increase of 42.08 g/mol (36.9%) and LogP shift from negative to positive values alters solubility, permeability, and protein-binding profiles.

Lipophilicity modulation C5 substitution LogP Physicochemical optimization

Drug-Likeness and Physicochemical Compliance: Favorable Alignment with Oral Bioavailability Rules vs. Higher-MW Analogs

(S)-1-Methyl-5-propylpiperazin-2-one, with MW 156.23, XLogP 0.4, 1 HBD, 2 HBA, TPSA 32.3 Ų, and 2 rotatable bonds, falls comfortably within both Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1]. In contrast, the 5-butyl analog (CAS 1000577-35-4, MW 170.25, C₉H₁₈N₂O) and the N-ethyl-5-propyl analog (CAS 1000577-23-0, MW 170.25) each exceed the target MW by 14.02 g/mol . The measured LogP of 1-butyl-5-methylpiperazin-2-one (CAS 59702-20-4, a constitutional isomer of the butyl analog series) is 0.873 with PSA 32.34 , indicating that extending the C5 alkyl chain from propyl to butyl further increases lipophilicity beyond the target compound's XLogP of 0.4. The target compound's 2 rotatable bonds place it well below the Veber threshold of 10, suggesting minimal penalty from conformational entropy upon target binding.

Drug-likeness Lipinski Rule of Five Veber rules Oral bioavailability prediction

Chiral Piperazin-2-one as a Privileged Scaffold: Established Synthetic Utility in Marketed Drug Intermediate Synthesis

The piperazin-2-one core is recognized as a privileged scaffold in medicinal chemistry, and chiral C5-substituted variants serve as key intermediates in the synthesis of marketed pharmaceuticals . Aprepitant (EMEND®), a potent NK-1 receptor antagonist antiemetic, relies on enantiomerically enriched piperazin-2-one intermediates for its asymmetric synthesis; a one-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization approach provides piperazin-2-ones in yields of 38–90% and up to 99% ee [1]. Evogliptin (Suganon®), an approved DPP-4 inhibitor for type 2 diabetes, incorporates a (3R)-tert-butoxymethyl-substituted piperazin-2-one core [2]. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, further enabling access to this scaffold [3]. (S)-1-Methyl-5-propylpiperazin-2-one, with its defined (S)-configuration and C5-n-propyl substitution, represents a specific embodiment of this privileged scaffold class with potential as a chiral building block for peptidomimetic and heterocyclic library synthesis.

Privileged scaffold Pharmaceutical intermediate Asymmetric synthesis Peptidomimetic

Recommended Application Scenarios for (S)-1-Methyl-5-propylpiperazin-2-one Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of C5-Substituted Piperazin-2-one Libraries

The defined (S)-configuration at C5 and the linear n-propyl substituent make this compound suitable as a chiral pool starting material for the synthesis of enantiomerically enriched piperazin-2-one derivatives. The scaffold's status as a privileged structure in medicinal chemistry is validated by its presence in aprepitant intermediates (synthesized in up to 99% ee via asymmetric catalysis) and the approved DPP-4 inhibitor evogliptin [1][2]. Researchers constructing focused libraries of C5-alkyl-substituted piperazin-2-ones can use this compound as a stereochemically defined anchor point for further N4-functionalization or ring elaboration, with the n-propyl group providing a specific lipophilicity increment (XLogP 0.4 vs. −0.685 for the unsubstituted parent) without altering hydrogen bond capacity .

Physicochemical Probe for Alkyl Chain SAR Studies at the Piperazin-2-one C5 Position

The compound serves as the linear C3-alkyl member in a homologous series (H, methyl, ethyl, n-propyl, isopropyl, n-butyl) for systematic exploration of alkyl chain effects on target binding, permeability, and metabolic stability. Its MW (156.23) is identical to the isopropyl analog but 14 g/mol lighter than the butyl analog, enabling isolation of chain topology effects from bulk lipophilicity changes [1]. The computed XLogP of 0.4, combined with PSA of 32.3 Ų, 1 HBD, and 2 HBA, positions it within fragment-like chemical space—making it appropriate for fragment-based screening campaigns where incremental lipophilicity additions can be correlated with binding efficiency indices [2].

Reference Standard for Chiral Chromatographic Method Development

With its single stereogenic center at C5 and commercially available (R)-enantiomer counterpart, this compound is well-suited as a reference standard for developing and validating chiral HPLC or SFC methods for piperazin-2-one enantiomer separation [1]. The patent literature documents processes for separating piperazine derivative enantiomers using non-racemic chiral acids with high enantiomeric excess [2]. Analytical laboratories supporting medicinal chemistry programs that generate chiral piperazin-2-one libraries can employ this enantiomerically defined compound for method qualification, system suitability testing, and enantiomeric excess determination.

Intermediate for Peptidomimetic Design and Conformationally Constrained Scaffold Synthesis

Chiral piperazin-2-ones are established building blocks for peptidomimetics, as demonstrated by their use in dermorphin analogue synthesis where the piperazin-2-one ring configuration significantly influenced opioid activity in guinea pig ileum assays [1]. The (S)-1-Methyl-5-propylpiperazin-2-one scaffold, with its cyclic lactam constraint, 1 HBD, and 2 HBA, provides a conformationally restricted dipeptide mimetic framework. The n-propyl side chain at C5 can serve as an isosteric replacement for the leucine or norvaline side chain in peptide lead compounds, while the N1-methyl group caps one end of the scaffold for further regioselective functionalization [2].

Quote Request

Request a Quote for (S)-1-Methyl-5-propylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.